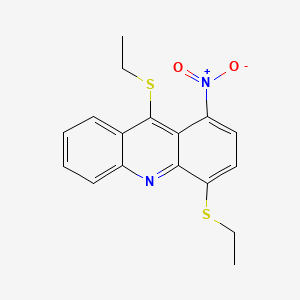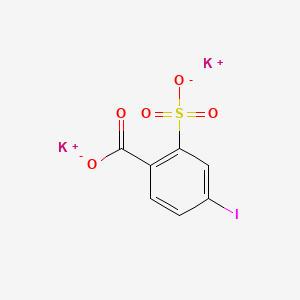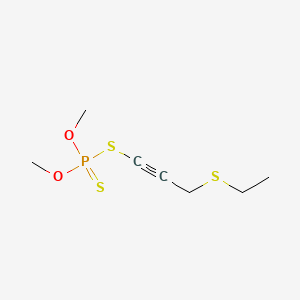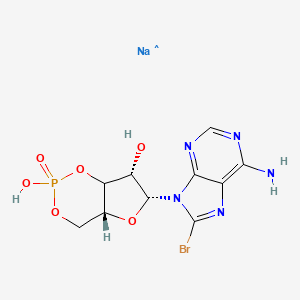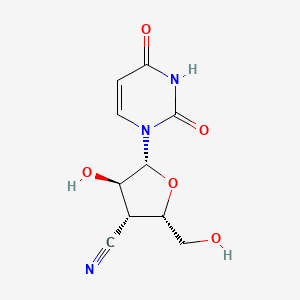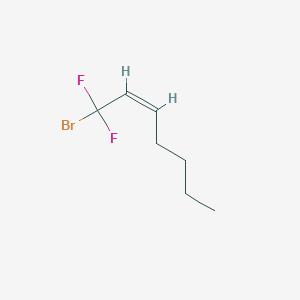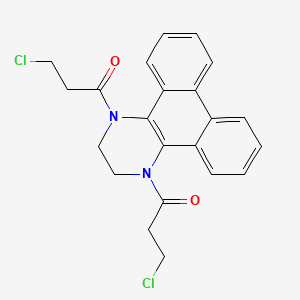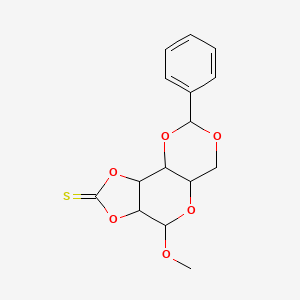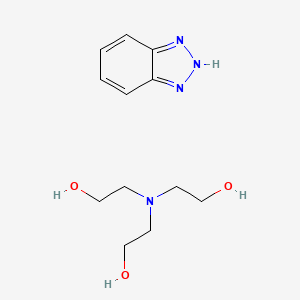
Einecs 260-803-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 260-803-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (Einecs). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 260-803-9 involves multiple steps, each requiring specific reaction conditions. The exact synthetic route can vary depending on the desired purity and application of the compound. Generally, the synthesis involves the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to controlled reaction conditions.
Reaction Conditions: The reactions typically occur under specific temperature and pressure conditions, often requiring catalysts to enhance the reaction rate.
Purification: After the initial synthesis, the compound undergoes purification processes such as distillation, crystallization, or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves:
Large-Scale Reactors: Utilizing large reactors to handle significant quantities of reactants.
Automation: Implementing automated systems to control reaction conditions precisely.
Quality Control: Ensuring consistent quality through rigorous testing and quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Einecs 260-803-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Catalysts: Catalysts like palladium on carbon or platinum are employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Applications De Recherche Scientifique
Einecs 260-803-9 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Einecs 260-803-9 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Einecs 260-803-9 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Einecs 203-770-8: Known for its distinct chemical properties and applications.
Einecs 234-985-5: Another compound with comparable uses in scientific research and industry.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
57540-23-5 |
|---|---|
Formule moléculaire |
C12H20N4O3 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
2H-benzotriazole;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C6H5N3.C6H15NO3/c1-2-4-6-5(3-1)7-9-8-6;8-4-1-7(2-5-9)3-6-10/h1-4H,(H,7,8,9);8-10H,1-6H2 |
Clé InChI |
YOQINPWXHSJWDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NNN=C2C=C1.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


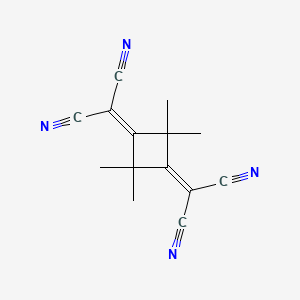

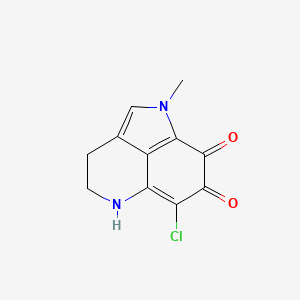
![4-(2-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12806974.png)
